molecular formula C14H12N2O4 B11555229 4-Nitrobenzyl 3-aminobenzoate

4-Nitrobenzyl 3-aminobenzoate

Cat. No.: B11555229
M. Wt: 272.26 g/mol
InChI Key: PYWBJMNHHPAWDZ-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 3-aminobenzoate is an organic compound that features both nitro and amino functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzyl 3-aminobenzoate typically involves a multi-step process. One common method starts with the nitration of benzyl alcohol to form 4-nitrobenzyl alcohol. This is followed by esterification with 3-aminobenzoic acid under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzyl 3-aminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: 4-Aminobenzyl 3-aminobenzoate.

    Reduction: 4-Aminobenzyl 3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrobenzyl 3-aminobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl 3-aminobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the formation of covalent bonds with proteins or nucleic acids, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

  • 4-Nitrobenzoic acid
  • 3-Aminobenzoic acid
  • 4-Nitrobenzyl alcohol

Comparison: 4-Nitrobenzyl 3-aminobenzoate is unique due to the presence of both nitro and amino groups on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

(4-nitrophenyl)methyl 3-aminobenzoate

InChI

InChI=1S/C14H12N2O4/c15-12-3-1-2-11(8-12)14(17)20-9-10-4-6-13(7-5-10)16(18)19/h1-8H,9,15H2

InChI Key

PYWBJMNHHPAWDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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